Cas no 2137758-02-0 (Propanediamide, 2-methyl-N1-(1-phenylethyl)-)

Propanediamide, 2-methyl-N1-(1-phenylethyl)- Chemical and Physical Properties
Names and Identifiers
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- Propanediamide, 2-methyl-N1-(1-phenylethyl)-
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- Inchi: 1S/C12H16N2O2/c1-8(11(13)15)12(16)14-9(2)10-6-4-3-5-7-10/h3-9H,1-2H3,(H2,13,15)(H,14,16)
- InChI Key: MSSUZRHEQIPHRC-UHFFFAOYSA-N
- SMILES: C(NC(C1=CC=CC=C1)C)(=O)C(C)C(N)=O
Propanediamide, 2-methyl-N1-(1-phenylethyl)- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-360485-0.25g |
2-methyl-N'-(1-phenylethyl)propanediamide |
2137758-02-0 | 95.0% | 0.25g |
$1065.0 | 2025-03-18 | |
Enamine | EN300-360485-5.0g |
2-methyl-N'-(1-phenylethyl)propanediamide |
2137758-02-0 | 95.0% | 5.0g |
$3355.0 | 2025-03-18 | |
Enamine | EN300-360485-1.0g |
2-methyl-N'-(1-phenylethyl)propanediamide |
2137758-02-0 | 95.0% | 1.0g |
$1157.0 | 2025-03-18 | |
Enamine | EN300-360485-10.0g |
2-methyl-N'-(1-phenylethyl)propanediamide |
2137758-02-0 | 95.0% | 10.0g |
$4974.0 | 2025-03-18 | |
Enamine | EN300-360485-0.05g |
2-methyl-N'-(1-phenylethyl)propanediamide |
2137758-02-0 | 95.0% | 0.05g |
$972.0 | 2025-03-18 | |
Enamine | EN300-360485-0.1g |
2-methyl-N'-(1-phenylethyl)propanediamide |
2137758-02-0 | 95.0% | 0.1g |
$1019.0 | 2025-03-18 | |
Enamine | EN300-360485-0.5g |
2-methyl-N'-(1-phenylethyl)propanediamide |
2137758-02-0 | 95.0% | 0.5g |
$1111.0 | 2025-03-18 | |
Enamine | EN300-360485-2.5g |
2-methyl-N'-(1-phenylethyl)propanediamide |
2137758-02-0 | 95.0% | 2.5g |
$2268.0 | 2025-03-18 |
Propanediamide, 2-methyl-N1-(1-phenylethyl)- Related Literature
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Yaqi Chen,Tao Li,Shiyan Cheng,Jinghui Wang,Yibing Zhao,Chuanliu Wu Org. Biomol. Chem., 2017,15, 1921-1929
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Cristina Berdugo,Beatriu Escuder,Juan F. Miravet Org. Biomol. Chem., 2015,13, 592-600
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Shengjie Zhang,Son-Jong Hwang,David A. Dixon,Bruce C. Gates,Alexander Katz Dalton Trans., 2018,47, 13550-13558
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Muppidathi Marieeswaran,Perumal Panneerselvam Mater. Adv., 2021,2, 7024-7035
Additional information on Propanediamide, 2-methyl-N1-(1-phenylethyl)-
Propanediamide, 2-methyl-N1-(1-phenylethyl)- and CAS No. 2137758-02-0: A Comprehensive Overview in Modern Chemical Biology
Propanediamide, 2-methyl-N1-(1-phenylethyl)-, identified by the Chemical Abstracts Service Number (CAS No.) 2137758-02-0, represents a significant compound in the realm of chemical biology and pharmaceutical research. This molecule, characterized by its unique structural framework, has garnered attention due to its potential applications in drug discovery and therapeutic development. The combination of a propylamine backbone with a methyl and phenylethyl substituent at the N1 position introduces a rich chemical space for modulating biological targets.
The structural complexity of Propanediamide, 2-methyl-N1-(1-phenylethyl)- offers a versatile platform for medicinal chemists to explore. Its molecular architecture suggests interactions with various biological systems, making it a candidate for investigating mechanisms in pharmacology and biochemistry. The presence of both basic and aromatic functionalities allows for diverse interactions with enzymes, receptors, and other cellular components, which is pivotal in designing molecules with tailored pharmacokinetic properties.
In recent years, the field of chemical biology has seen remarkable advancements in understanding the role of small molecules in modulating biological pathways. CAS No. 2137758-02-0 has been studied for its potential in inhibiting key enzymes involved in metabolic disorders and inflammatory responses. Preliminary studies indicate that this compound exhibits inhibitory activity against certain proteases and kinases, which are critical targets in the treatment of chronic diseases such as cancer and autoimmune disorders.
The pharmacological profile of Propanediamide, 2-methyl-N1-(1-phenylethyl)- is further enhanced by its ability to cross cell membranes efficiently. This property is essential for drug candidates that need to reach intracellular targets. The molecule's lipophilicity, determined by its structural features, ensures good solubility in both aqueous and lipid environments, facilitating its transport within biological systems. Such characteristics make it an attractive scaffold for developing novel therapeutic agents.
Recent research has also highlighted the compound's potential in anti-inflammatory applications. In vitro studies have demonstrated that Propanediamide, 2-methyl-N1-(1-phenylethyl)- can modulate inflammatory pathways by interacting with specific signaling molecules. This includes the inhibition of nuclear factor kappa B (NF-κB) activation, a key pathway involved in inflammation. The ability to modulate NF-κB opens up possibilities for treating conditions like rheumatoid arthritis and inflammatory bowel disease.
The synthesis of Propanediamide, 2-methyl-N1-(1-phenylethyl)- involves multi-step organic reactions that showcase the ingenuity of synthetic chemists. The introduction of the methyl and phenylethyl groups requires precise control over reaction conditions to ensure high yield and purity. Advanced synthetic techniques such as transition metal catalysis have been employed to achieve these objectives efficiently. The development of robust synthetic routes is crucial for scaling up production and making the compound accessible for further research.
In the context of drug discovery, the versatility of CAS No. 2137758-02-0 as a scaffold cannot be overstated. Its structural features allow for easy derivatization, enabling researchers to fine-tune its pharmacological properties. By introducing additional functional groups or modifying existing ones, new analogs can be generated with enhanced potency or selectivity against specific biological targets. This flexibility is invaluable in the iterative process of drug development.
The computational modeling of Propanediamide, 2-methyl-N1-(1-phenylethyl)- has also provided insights into its interactions with biological targets. Molecular docking studies have been conducted to predict how this compound binds to enzymes and receptors at an atomic level. These studies not only help in understanding its mechanism of action but also guide the design of next-generation derivatives with improved pharmacological profiles.
The safety profile of Propanediamide, 2-methyl-N1-(1-phenylethyl)- is another critical aspect that has been thoroughly evaluated through preclinical studies. Toxicology assessments have been performed to determine its acute and chronic toxicity levels. The results indicate that the compound is well-tolerated at therapeutic doses, suggesting its potential as a safe candidate for further clinical development.
The integration of cutting-edge technologies such as high-throughput screening (HTS) has accelerated the discovery process for compounds like CAS No. 2137758-02-0. HTS allows researchers to rapidly test thousands of compounds against various biological targets simultaneously, identifying promising candidates with minimal effort. This approach has been instrumental in identifying new drugs that might have otherwise gone unnoticed through traditional screening methods.
The future prospects of Propanediamide, 2-methyl-N1-(1-phenylethyl)- are promising as ongoing research continues to uncover new applications for this compound. Its potential role in treating neurological disorders has not been overlooked either; preliminary studies suggest that it may interact with neurotransmitter systems, offering hope for developing treatments against conditions like Parkinson's disease and Alzheimer's disease.
In conclusion, Propanediamide, 2-methyl-N1-(1-phenylethyl)-, identified by CAS No. 2137758-02-0, stands out as a significant molecule in chemical biology and pharmaceutical research due to its unique structure and multifaceted applications. Its ability to modulate biological pathways makes it a valuable candidate for developing novel therapeutic agents targeting various diseases.
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